molecular formula C14H21N B2545101 (4-Phenylcycloheptyl)methanamine CAS No. 2344681-44-1

(4-Phenylcycloheptyl)methanamine

Cat. No.: B2545101
CAS No.: 2344681-44-1
M. Wt: 203.329
InChI Key: DEAAXVQUTRZMJL-UHFFFAOYSA-N
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Description

“(4-Phenylcycloheptyl)methanamine” is a chemical compound with the CAS Number: 2344681-44-1 . It has a molecular weight of 203.33 . The compound is in the form of an oil and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H21N/c15-11-12-5-4-8-14 (10-9-12)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11,15H2 . This indicates that the compound has a cyclohexane ring and an amine group.


Physical and Chemical Properties Analysis

“this compound” is a white crystalline powder that is poorly soluble in water but soluble in organic solvents such as ethanol and chloroform. The melting point of “this compound” is 98-100°C, and the boiling point is 323°C. The compound has a density of 1.006 g/cm3.

Scientific Research Applications

Catalysis and Chemical Synthesis

One significant area of application is in catalysis and chemical synthesis. For example, quinazoline-based ruthenium complexes, synthesized from ligands related to (4-Phenylcycloheptyl)methanamine, have demonstrated high efficiency in transfer hydrogenation reactions. These catalysts achieved excellent conversions and high turnover frequency values, highlighting their potential in facilitating a variety of chemical transformations (Şemistan Karabuğa et al., 2015).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry and drug development, compounds structurally related to this compound have been explored for their potential therapeutic applications. For instance, new palladium(II) and platinum(II) complexes based on Pyrrole Schiff bases, incorporating (phenyl)methanamine derivatives, were studied for their anticancer activity. These complexes showed promising results against various human cancer cell lines, indicating the potential for development into chemotherapeutic agents (S. Mbugua et al., 2020).

Photocytotoxicity and Cellular Imaging

Another fascinating application is in the field of photocytotoxicity and cellular imaging. Iron(III) catecholates, featuring structural motifs related to this compound, have shown unprecedented photocytotoxicity under red light. These complexes were absorbed into the nucleus of cells, interacting favorably with DNA and generating reactive oxygen species, which could be leveraged for targeted cancer therapy (Uttara Basu et al., 2014).

Analytical and Forensic Chemistry

In analytical and forensic chemistry, the synthesis and characterization of N-alkyl-arylcyclohexylamines, a class including this compound analogs, have been crucial in identifying new psychoactive substances. These substances, often emerging as "research chemicals," pose significant forensic and legislative challenges. The detailed analytical characterization of these compounds aids in monitoring and regulating their use (J. Wallach et al., 2016).

Safety and Hazards

The safety information for “(4-Phenylcycloheptyl)methanamine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This means that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

(4-phenylcycloheptyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAAXVQUTRZMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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